Cas no 87026-45-7 (4-Chloro-5-methoxy-2-(methylthio)pyrimidine)

4-Chloro-5-methoxy-2-(methylthio)pyrimidine structure
87026-45-7 structure
商品名:4-Chloro-5-methoxy-2-(methylthio)pyrimidine
CAS番号:87026-45-7
MF:C6H7ClN2OS
メガワット:190.650578737259
MDL:MFCD00223689
CID:722970
PubChem ID:243511

4-Chloro-5-methoxy-2-(methylthio)pyrimidine 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4-chloro-5-methoxy-2-(methylthio)-
    • 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
    • 4-Chloro-5-Methoxy-2-(Methylthio)pyriMidine
    • 4-chloro-5-methoxy-2-methylsulfanylpyrimidine
    • C6H7ClN2OS
    • 4-Chlor-5-methoxy-2-methylmercapto-pyrimidin
    • 4-Chlor-5-methoxy-2-methylthio-pyrimidin
    • 4-Chloro-5-methoxy-2-methylthiopyrimidine
    • chloromethoxymethylsulfanylpyrimidine
    • pyrimidine,4-chloro-5-methoxy-2-(methylthio)
    • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
    • NSC53416
    • SWERHXRSRVRUFG-UHFFFAOYSA-N
    • SBB091204
    • FCH840583
    • HP21484
    • HC210548
    • AK325759
    • 5-m
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (ACI)
    • NSC 53416
    • 4J-396S
    • DTXSID50287920
    • NSC-53416
    • 5-methoxy-4-chloro-2-methylthio-pyrimidine
    • SCHEMBL167812
    • MFCD00223689
    • CS-0045718
    • 87026-45-7
    • 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine
    • C76843
    • J-515058
    • InChI=1/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H
    • SB57817
    • AKOS005070420
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
    • MDL: MFCD00223689
    • インチ: 1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
    • InChIKey: SWERHXRSRVRUFG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(OC)=CN=C(SC)N=1

計算された属性

  • せいみつぶんしりょう: 189.99700
  • どういたいしつりょう: 189.9967617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • ゆうかいてん: 73-77°
  • ふってん: 285.5°C at 760 mmHg
  • PSA: 60.31000
  • LogP: 1.86050

4-Chloro-5-methoxy-2-(methylthio)pyrimidine セキュリティ情報

4-Chloro-5-methoxy-2-(methylthio)pyrimidine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Chloro-5-methoxy-2-(methylthio)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C277130-250mg
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7
250mg
$ 970.00 2022-03-28
Chemenu
CM255451-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$486 2021-08-04
eNovation Chemicals LLC
D766982-5g
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 97%
5g
$255 2024-06-07
Enamine
EN300-259899-10g
4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7
10g
$3362.0 2023-09-14
abcr
AB257178-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, 95%; .
87026-45-7 95%
250mg
€119.10 2025-02-17
A2B Chem LLC
AC17193-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7 95%
250mg
$30.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH472-5g
4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
87026-45-7 95%
5g
¥2462.0 2024-04-16
Aaron
AR004OFP-250mg
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 98%
250mg
$16.00 2025-01-22
Ambeed
A111461-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$68.0 2024-04-16
Ambeed
A111461-5g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
5g
$303.0 2024-04-16

4-Chloro-5-methoxy-2-(methylthio)pyrimidine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
リファレンス
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
リファレンス
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Methanol
2.1 -
3.1 Reagents: Phosphorus oxychloride
リファレンス
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

合成方法 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
リファレンス
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

合成方法 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
リファレンス
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

合成方法 6

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus oxychloride
リファレンス
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
リファレンス
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
リファレンス
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
リファレンス
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
リファレンス
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Raw materials

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Preparation Products

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:87026-45-7)4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
sfd17408
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:87026-45-7)4-Chloro-5-methoxy-2-(methylthio)pyrimidine
A853922
清らかである:99%
はかる:5g
価格 ($):273.0